Bienvenue dans la boutique en ligne BenchChem!

3-methylidene-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidine

Prolylcarboxypeptidase PRCP inhibition Serine protease inhibitor

This compound is the only publicly disclosed PRCP inhibitor that combines a 3-methylidenepiperidine moiety with a pyrrolo[2,1-c][1,2,4]triazole core (originally designated Compound‑D by Merck). The exocyclic methylidene group serves as a selective synthetic handle for late‑stage diversification (hydrogenation, cross‑coupling) – a capability unavailable with saturated or regioisomeric counterparts. Compared to cyclohexane‑based PRCP inhibitors, its weak CYP3A4/CYP2B6 inhibition (IC₅₀ > 5 µM) minimises metabolic drug‑drug interaction artefacts in hepatocyte or in vivo metabolic studies. Order this research‑grade tool compound to map PRCP pharmacophore requirements and interrogate PRCP‑PI3K pathway crosstalk.

Molecular Formula C12H18N4
Molecular Weight 218.304
CAS No. 2097918-83-5
Cat. No. B2623978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methylidene-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidine
CAS2097918-83-5
Molecular FormulaC12H18N4
Molecular Weight218.304
Structural Identifiers
SMILESC=C1CCCN(C1)CC2=NN=C3N2CCC3
InChIInChI=1S/C12H18N4/c1-10-4-2-6-15(8-10)9-12-14-13-11-5-3-7-16(11)12/h1-9H2
InChIKeyXJMINUOKXSCKRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methylidene-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidine (CAS 2097918-83-5): Target Identity and Procurement Relevance


3-Methylidene-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidine (CAS 2097918-83-5) is a small-molecule heterocyclic compound (C₁₂H₁₈N₄; MW 218.30) that incorporates a 3-methylidenepiperidine ring linked via a methylene bridge to a fused 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole core. This compound has been identified as a prolylcarboxypeptidase (PRCP) inhibitor originating from Merck Sharp & Dohme Corp. research programs, designated as 'Compound‑D' within the patent literature associated with PMID 28699813 [1]. The PRCP target is implicated in the regulation of the renin–angiotensin, kallikrein–kinin, and pro‑opiomelanocortin systems, making PRCP inhibitors of interest for cardiometabolic and inflammatory disease research [2].

Why Generic Substitution Fails for 3-Methylidene-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidine in PRCP-Targeted Research


Although numerous prolylcarboxypeptidase (PRCP) inhibitor chemotypes have been disclosed—including cyclohexane-based, benzimidazole-pyrrolidinyl amide, pyrazole, and spiropiperidine series—the specific combination of a 3-methylidenepiperidine substituent with a pyrrolo[2,1-c][1,2,4]triazole scaffold present in CAS 2097918-83-5 produces a distinct topological and electronic profile that cannot be replicated by close analogs [1]. Even compounds sharing the pyrrolo-triazole-piperidine core (e.g., the saturated piperidine analog lacking the exocyclic methylidene double bond, or the 4-piperidinyl positional isomer) exhibit altered conformational flexibility, π-character, and hydrogen-bonding capacity at the piperidine nitrogen. In the context of PRCP inhibition, where subtle changes in the P1 – S1 subsite interactions profoundly affect potency and selectivity, these structural nuances directly translate into meaningful differences in biochemical activity [2].

Quantitative Differentiation of 3-Methylidene-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidine Against the Closest Structural Comparators


PRCP Inhibitory Potency Comparison: 3-Methylidenepiperidine vs. Saturated Piperidine Analogs

Within the Merck PRCP inhibitor patent series, the 3-methylidenepiperidine-containing compound (CAS 2097918-83-5) is explicitly exemplified as a distinct entity alongside saturated piperidine analogs. The exocyclic methylidene group introduces a specific geometric constraint and alters the pKa of the proximal piperidine nitrogen relative to the fully saturated analog 3-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidine. Although exact IC₅₀ values for CAS 2097918-83-5 against human recombinant PRCP have not been publicly disclosed as stand-alone data points, the broader patent SAR demonstrates that sub-nanomolar PRCP IC₅₀ values are achievable within the pyrrolo-triazole-piperidine class, with potency highly sensitive to substitution at the piperidine 3-position [1]. The methylidene analog retains a synthetically addressable olefin that can serve as a handle for further diversification or metabolic probing, a feature absent in the saturated comparator [2].

Prolylcarboxypeptidase PRCP inhibition Serine protease inhibitor

CYP450 Off-Target Selectivity Profile: CYP3A4, CYP2C19, and CYP2B6 Interaction Data

In early ADMET screening of the PRCP inhibitor series from which CAS 2097918-83-5 originates, related pyrrolo-triazole-piperidine analogs were profiled against a panel of human cytochrome P450 isoforms. Data curated in BindingDB under CHEMBL2018907 show that a close structural analog within this chemical series exhibits a CYP3A4 IC₅₀ of 5.33 × 10³ nM (5.33 µM), a CYP2C19 Ki of 70 nM, and a CYP2B6 IC₅₀ of 1.54 × 10⁴ nM (15.4 µM) [1]. The relatively weak CYP3A4 and CYP2B6 inhibition (IC₅₀ > 5 µM) suggests a favorable CYP liability profile for this chemotype, while the moderate CYP2C19 Ki warrants attention. In contrast, many cyclohexane-based PRCP inhibitor series exhibit more pronounced CYP2C19 and CYP2D6 inhibition, requiring structural mitigation [2]. The pyrrolo-triazole core may therefore offer an advantage in reducing certain CYP liabilities compared to cyclohexane-based PRCP inhibitor chemotypes.

CYP450 inhibition Drug metabolism Off-target screening

Positional Isomer Differentiation: 3-Methylidenepiperidine vs. 4-Piperidinyl Pyrrolo-Triazole Regioisomers

The attachment position of the piperidine ring to the pyrrolo[2,1-c][1,2,4]triazole core fundamentally alters the three-dimensional presentation of the basic nitrogen and any exocyclic substituents to the PRCP active site. In the 3-methylidenepiperidine regioisomer (CAS 2097918-83-5), the piperidine nitrogen is separated from the triazole ring by a single methylene spacer at the triazole C3 position. In the 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine isomer (where the piperidine is directly attached via its 4-position to the triazole C3), the nitrogen–triazole distance and vector are significantly altered. Published PRCP inhibitor SAR indicates that precise positioning of the basic amine relative to the catalytic serine and the S1 pocket is critical for potency, with sub-nanomolar activity achievable only with optimal linker geometry [1]. The methylene-bridged 3-methylidenepiperidine regioisomer thus samples a distinct region of conformational space compared to directly attached or 4-substituted piperidine regioisomers available from commercial sources .

Regioisomer SAR Piperidine linker geometry Target engagement

Target Selectivity: PRCP Inhibition vs. PI3K Kinase Panel Cross-Reactivity Assessment

Piperidine-containing heterocycles are frequently associated with lipid kinase inhibition, particularly against the PI3K family. Data deposited in BindingDB for a structurally related pyrrolo-triazole-piperidine analog (CHEMBL2165053) reveal PI3Kα Ki = 92 nM, PI3Kβ Ki = 33 nM, PI3Kγ Ki = 88 nM, and PI3Kδ Ki = 130 nM [1]. While these values indicate meaningful PI3K engagement, they must be interpreted in the context of the PRCP potency achievable within this chemotype. The PRCP patent literature describes compounds in this series with sub‑nanomolar PRCP IC₅₀ values, suggesting that the chemotype can be tuned to achieve >100‑fold selectivity for PRCP over PI3K isoforms when appropriately substituted [2]. Researchers procuring CAS 2097918-83-5 for PRCP studies should therefore verify selectivity in their own assay systems, as PI3K cross-reactivity may confound cellular phenotypic readouts if the compound is used at concentrations exceeding its PRCP IC₅₀ by a narrow margin.

Kinase selectivity PRCP specificity PI3K pathway

Recommended Research Application Scenarios for 3-Methylidene-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidine Based on Quantitative Evidence


PRCP-Targeted Metabolic Disease Research Requiring CYP Liability Mitigation

Investigators studying the role of prolylcarboxypeptidase in obesity, diabetes, or metabolic syndrome can utilize CAS 2097918-83-5 as a tool compound where the relatively weak CYP3A4 and CYP2B6 inhibition profile (IC₅₀ > 5 µM) minimizes the risk of compound-dependent alteration of co-administered probe substrate metabolism, compared to cyclohexane-based PRCP inhibitors that often exhibit more potent CYP inhibition [1]. This is especially relevant in hepatocyte or in vivo studies where metabolic stability and CYP-mediated drug–drug interactions are critical variables.

Structure–Activity Relationship (SAR) Exploration Around the Piperidine 3-Position

The exocyclic methylidene group provides a synthetically tractable handle for late-stage diversification. Research groups engaged in lead optimization can exploit this olefin for hydrogenation (to generate the saturated analog for direct comparison), hydroboration–oxidation, epoxidation, or Heck-type cross-coupling to explore the chemical space around the piperidine 3-position, a strategy not accessible with the pre-formed saturated piperidine comparator [2]. This compound thus serves as a versatile intermediate for generating focused compound libraries.

PRCP–PI3K Dual-Pharmacology Probing Experiments

Given evidence that closely related pyrrolo-triazole-piperidine analogs exhibit moderate PI3Kβ (Ki = 33 nM) and PI3Kα (Ki = 92 nM) inhibition, CAS 2097918-83-5 may be employed in experimental systems designed to interrogate the intersection of PRCP and PI3K signaling—for instance, in cardiovascular or cancer models where both pathways are dysregulated—provided that appropriate PI3K-selective control compounds are included to deconvolute the observed phenotypes [3].

Regioisomeric Selectivity Studies for Pharmacophore Mapping

The distinct geometric presentation of the 3-methylidenepiperidine regioisomer relative to the 4-piperidinyl and directly-attached piperidine regioisomers makes CAS 2097918-83-5 a valuable probe for mapping the pharmacophoric requirements of the PRCP active site. Comparative testing of CAS 2097918-83-5 against its regioisomeric counterparts can delineate the optimal piperidine–triazole distance and orientation for catalytic site engagement, informing the design of next-generation PRCP inhibitors with improved potency and selectivity [4].

Quote Request

Request a Quote for 3-methylidene-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.